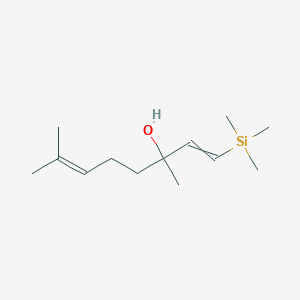![molecular formula C16H23N3O6S B14399201 3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate CAS No. 88281-22-5](/img/structure/B14399201.png)
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a nitrobenzamido group attached to the piperidine ring, which is further linked to a propyl methanesulfonate moiety.
準備方法
The synthesis of 3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the nitrobenzamido group: This step involves the reaction of piperidine with 2-nitrobenzoyl chloride in the presence of a base to form the nitrobenzamido derivative.
Attachment of the propyl methanesulfonate moiety: The final step involves the reaction of the nitrobenzamido-piperidine derivative with propyl methanesulfonate under suitable conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity.
化学反応の分析
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate undergoes various chemical reactions, including:
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate has various scientific research applications, including:
作用機序
The mechanism of action of 3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
類似化合物との比較
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of the nitrobenzamido group and the propyl methanesulfonate moiety, which may confer distinct biological activities and chemical reactivity .
特性
CAS番号 |
88281-22-5 |
|---|---|
分子式 |
C16H23N3O6S |
分子量 |
385.4 g/mol |
IUPAC名 |
3-[4-[(2-nitrobenzoyl)amino]piperidin-1-yl]propyl methanesulfonate |
InChI |
InChI=1S/C16H23N3O6S/c1-26(23,24)25-12-4-9-18-10-7-13(8-11-18)17-16(20)14-5-2-3-6-15(14)19(21)22/h2-3,5-6,13H,4,7-12H2,1H3,(H,17,20) |
InChIキー |
MLHHDICOXMJPSD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCCN1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


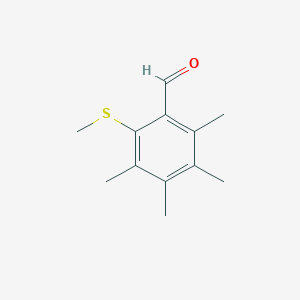
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)

![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
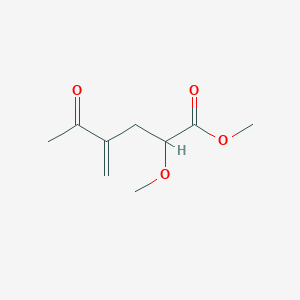


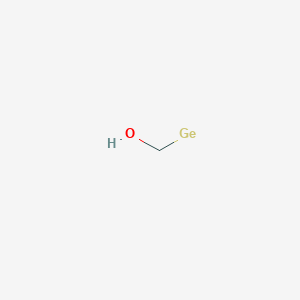
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
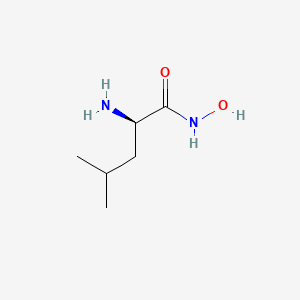
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)

